2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one
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Overview
Description
2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes can be employed to prepare 2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one. One common method involves the aldol condensation of cyclohexanone with cyclohex-3-en-1-aldehyde under basic conditions. The reaction typically proceeds as follows:
Aldol Condensation: Cyclohexanone reacts with cyclohex-3-en-1-aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the aldol product.
Dehydration: The aldol product undergoes dehydration to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of transition metal catalysts such as palladium or rhodium can facilitate the formation of the desired product under milder conditions and with higher efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or alcohols.
Scientific Research Applications
2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its potential biological activity.
Materials Science: It can be utilized in the design of novel materials with specific properties, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds. Additionally, the compound can undergo conjugate addition reactions, which are important in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: Another enone with a similar structure but lacking the additional cyclohexyl group.
3-Methyl-2-cyclohexen-1-one: A methyl-substituted enone with different reactivity and properties.
Uniqueness
2-[(Cyclohex-3-en-1-yl)methylidene]cyclohexan-1-one is unique due to the presence of both a cyclohexyl group and an enone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
62343-89-9 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(cyclohex-3-en-1-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C13H18O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-2,10-11H,3-9H2 |
InChI Key |
RCYKJYKOIVFDMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=CC2CCC=CC2)C1 |
Origin of Product |
United States |
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